molecular formula C19H25NO2 B1437596 N-Neopentyl-3-(2-phenoxyethoxy)aniline CAS No. 1040686-24-5

N-Neopentyl-3-(2-phenoxyethoxy)aniline

Cat. No. B1437596
M. Wt: 299.4 g/mol
InChI Key: GPNHARGZHQULEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Neopentyl-3-(2-phenoxyethoxy)aniline” is a biochemical used for proteomics research . It has a molecular formula of C19H25NO2 and a molecular weight of 299.41 .

Scientific Research Applications

Catalytic Oxidation and Environmental Remediation

Research involving Fe3O4 magnetic nanoparticles (MNPs) for the catalytic oxidation of phenolic and aniline compounds highlights the potential use of similar chemical structures in environmental remediation. These MNPs have been shown to effectively remove phenol and aniline from aqueous solutions, suggesting that compounds like N-Neopentyl-3-(2-phenoxyethoxy)aniline could be explored for similar environmental applications, such as water treatment and pollution mitigation (Shengxiao Zhang et al., 2009).

Chemical Synthesis and Material Science

A comparative study of the behavior of N-trimethylsilyl and N-neopentyl-anilines towards trimethylalane, including the synthesis and structural analysis of Al–N compounds, suggests potential applications in material science and chemical synthesis. This research shows the reactivity of such compounds and their utility in forming complex structures, which may have implications for the development of new materials and chemicals (J. Bezombes et al., 2003).

Polymer Chemistry and Electrochemistry

The synthesis and characterization of novel polymers based on aniline derivatives, as demonstrated in the electrochemical synthesis of polymers with aniline components in aqueous solutions, point to applications in polymer chemistry and electrochemistry. These polymers show promise in areas such as dye-sensitized solar cells, highlighting the potential of N-Neopentyl-3-(2-phenoxyethoxy)aniline in the development of new polymeric materials with specific electronic or photovoltaic properties (Leyla Shahhosseini et al., 2016).

Drug Discovery and Medicinal Chemistry

In drug discovery and medicinal chemistry, the optimization of aniline derivatives as potent inhibitors of kinase activity indicates the potential pharmaceutical applications of compounds like N-Neopentyl-3-(2-phenoxyethoxy)aniline. Such compounds can be explored for their bioactivity, targeting specific enzymes or receptors in therapeutic interventions (D. Boschelli et al., 2001).

properties

IUPAC Name

N-(2,2-dimethylpropyl)-3-(2-phenoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-19(2,3)15-20-16-8-7-11-18(14-16)22-13-12-21-17-9-5-4-6-10-17/h4-11,14,20H,12-13,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNHARGZHQULEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC1=CC(=CC=C1)OCCOC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Neopentyl-3-(2-phenoxyethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Neopentyl-3-(2-phenoxyethoxy)aniline
Reactant of Route 2
Reactant of Route 2
N-Neopentyl-3-(2-phenoxyethoxy)aniline
Reactant of Route 3
Reactant of Route 3
N-Neopentyl-3-(2-phenoxyethoxy)aniline
Reactant of Route 4
Reactant of Route 4
N-Neopentyl-3-(2-phenoxyethoxy)aniline
Reactant of Route 5
Reactant of Route 5
N-Neopentyl-3-(2-phenoxyethoxy)aniline
Reactant of Route 6
Reactant of Route 6
N-Neopentyl-3-(2-phenoxyethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.